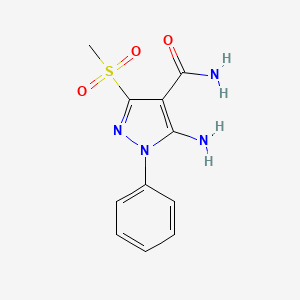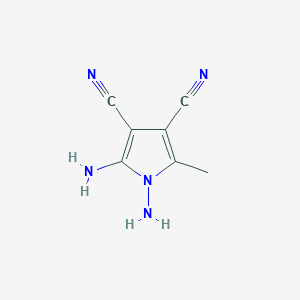![molecular formula C8H11N3O3 B12887306 Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- CAS No. 62399-91-1](/img/structure/B12887306.png)
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is a compound that features a butanoic acid backbone with a 1-methyl-1H-pyrazol-3-yl group attached to the amino group at the fourth position. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a butanoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-.
4-(3-Methyl-1H-pyrazol-1-yl)butanoic acid: A structurally similar compound with different functional groups.
Uniqueness
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
62399-91-1 |
|---|---|
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC名 |
4-[(1-methylpyrazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11-5-4-6(10-11)9-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,13,14)(H,9,10,12) |
InChIキー |
SZSQFHBZKGBAEE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


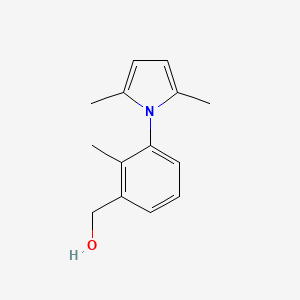
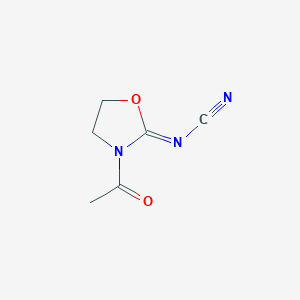
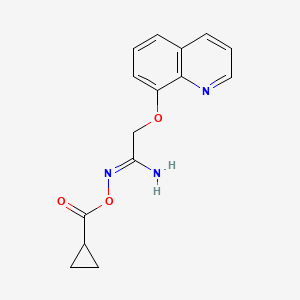
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
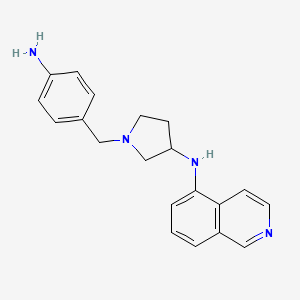
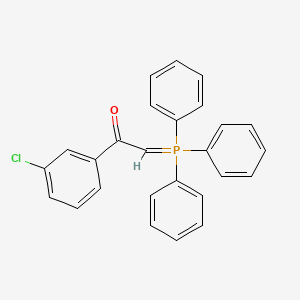
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
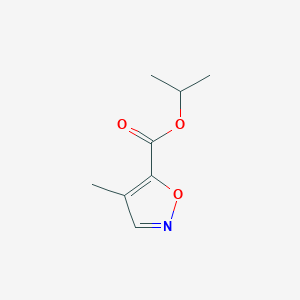
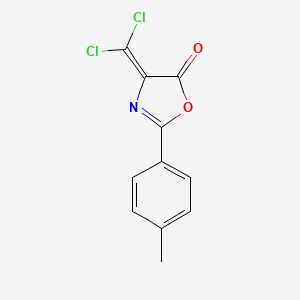
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

